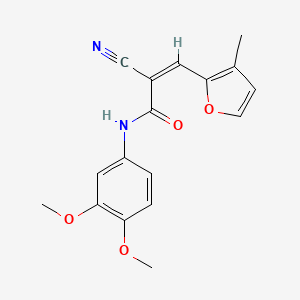
3-(1-(Pyrazine-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(Pyrazine-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to design and create novel derivatives with potential anti-tubercular activity . The exact synthesis process for this specific compound is not detailed in the available resources.Aplicaciones Científicas De Investigación
Inhibition of Insulin-like Growth Factor-I Receptor (IGF-IR)
One study discusses a series of novel, potent quinolinyl-derived imidazo[1,5-a]pyrazine IGF-IR inhibitors, highlighting synthetic details, structure-activity relationships, and biological activities. These compounds, including closely related structures to 3-(1-(Pyrazine-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, have shown promising results in inhibiting ligand-stimulated autophosphorylation of IGF-IR, proliferation of human tumor cell lines, and inducing DNA fragmentation, suggesting their potential application in cancer therapy (Mulvihill et al., 2008).
Antimicrobial and Anti-inflammatory Activities
Another research avenue explores the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various heterocyclic compounds, including isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones, and their derivatives. These studies provide insights into efficient synthetic protocols, biological activity against gram-positive and gram-negative bacteria, and potential applications in developing new antimicrobial agents (Zaki et al., 2016).
Synthetic Approaches and Biological Implications
Research on anodic N-N bond formation presents an alternative and sustainable synthetic approach to pyrazolidin-3,5-diones, which are of high interest for pharmaceutical applications. This method uses readily accessible dianilides as precursors and offers a new pathway for the synthesis of compounds related to this compound, highlighting the importance of innovative synthetic methods in advancing pharmaceutical research (Gieshoff et al., 2016).
Exploring the Chemistry of Heterocyclic Compounds
A study on the reactions of pyridyl donors with halogens and interhalogens offers insights into the complex chemistry of heterocyclic compounds, including those with structural similarities to this compound. This research not only expands the understanding of heterocyclic chemistry but also opens up new avenues for the synthesis of novel compounds with potential applications in various fields (Aragoni et al., 2005).
Propiedades
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c17-9-4-14-11(19)16(9)7-5-15(6-7)10(18)8-3-12-1-2-13-8/h1-3,7H,4-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLZLQGCDUOBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2673383.png)
![1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2673384.png)
![3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2673385.png)
![3-[methyl(phenylsulfonyl)amino]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2673388.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2673389.png)
![2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2673390.png)


![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2673398.png)

![3-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2673401.png)
![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-(trifluoromethyl)quinoline](/img/structure/B2673405.png)
